Spiro(2,5-methano-1-benzoxepin-10,2'-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl-: is a complex organic compound with a unique spiro structure. This compound is known for its intricate molecular architecture, which includes a spiro linkage between a benzoxepin and an oxirane ring. The presence of methoxy and methyl groups further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- involves multiple steps, typically starting with the formation of the benzoxepin ring. This can be achieved through cyclization reactions involving appropriate precursors. The oxirane ring is then introduced via epoxidation reactions. Common reagents used in these steps include peracids for epoxidation and various catalysts to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has been studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trichothec-9-en-8-one derivatives: These compounds share a similar spiro structure and exhibit comparable chemical properties.
4,15-Di-O-acetylscirpenol: Another compound with a related structure, known for its bioactivity.
Uniqueness
What sets Spiro(2,5-methano-1-benzoxepin-10,2’-oxirane), 2,3,4,5-tetrahydro-7-methoxy-5-methyl- apart is its specific combination of functional groups and spiro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61104-49-2 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-methoxy-1-methylspiro[8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-12,2'-oxirane] |
InChI |
InChI=1S/C14H16O3/c1-13-6-5-12(14(13)8-16-14)17-11-4-3-9(15-2)7-10(11)13/h3-4,7,12H,5-6,8H2,1-2H3 |
InChI Key |
YARPTZLUZXARAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C13CO3)OC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.